molecular formula C11H17N3O2 B1476329 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one CAS No. 2097953-66-5

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

Cat. No.: B1476329
CAS No.: 2097953-66-5
M. Wt: 223.27 g/mol
InChI Key: TXGSYCYQCUGYBR-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Synthesis of Structurally Diverse Compounds

The compound is foundational in the synthesis of a wide array of structurally diverse compounds. For instance, it is used in alkylation and ring closure reactions to generate a library of compounds, leading to the production of dithiocarbamates, thioethers, ketones, and various ring-closed derivatives like pyrazolines, pyridines, and pyrimido[1,2-a]benzimidazole derivatives among others, showcasing its versatility in organic synthesis (Roman, 2013).

2. Contribution to Antimicrobial and Anticancer Research

The compound has been integral in the development of novel pyrazole derivatives with significant antimicrobial and anticancer potentials. Specifically, it forms the basis for synthesizing compounds with enhanced inhibitory efficiency against various strains of gram-positive and gram-negative bacteria, indicating its importance in developing new antibacterial agents. Moreover, some of the synthesized compounds demonstrate higher anticancer activity compared to established drugs, marking a significant stride in anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

3. Advancements in Heterocyclic Chemistry

The compound's role extends to the field of heterocyclic chemistry where it is utilized in the synthesis of novel isoxazolines, isoxazoles, and pyrazolo[4,3-d]-pyrimidine derivatives. These new compounds have been characterized and hold promise in various applications, further illustrating the compound's significance in expanding the scope of heterocyclic compounds (Rahmouni et al., 2014).

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7-10(8(2)13-12-7)3-4-11(16)14-5-9(15)6-14/h9,15H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGSYCYQCUGYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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